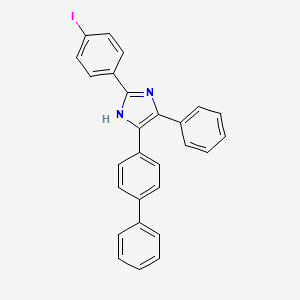
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea, also known as BCEMU, is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties. BCEMU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of protein kinases. N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has been shown to inhibit the activity of various protein kinases, including mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and cyclin-dependent kinase (CDK).
Biochemical and Physiological Effects
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has also been shown to inhibit the replication of HIV and hepatitis B virus. Additionally, N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has been shown to have antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-established tool for studying various biological and pharmacological properties. However, N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea. One direction is the development of more efficient synthesis methods to increase the yield of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea. Another direction is the investigation of the effects of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea on other protein kinases and the development of more specific protein kinase inhibitors. Additionally, the potential use of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea as a therapeutic agent for various diseases should be explored further.
Méthodes De Synthèse
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea can be synthesized using different methods, including the reaction of benzyl isocyanate with 4-methylphenylamine, followed by reaction with 2-cyanoethyl chloroformate. Another method involves the reaction of benzyl isocyanate with 4-methylphenylamine, followed by reaction with 2-cyanoethanol. The yield of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea varies depending on the method used.
Applications De Recherche Scientifique
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has been widely used in scientific research as a tool for studying various biological and pharmacological properties. It has been shown to have antitumor, antiviral, and antifungal properties. N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has also been used as a protein kinase inhibitor in various studies.
Propriétés
IUPAC Name |
1-benzyl-1-(2-cyanoethyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-15-8-10-17(11-9-15)20-18(22)21(13-5-12-19)14-16-6-3-2-4-7-16/h2-4,6-11H,5,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHEBYYCOUDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5196883.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5196886.png)
![N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5196895.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5196904.png)
![1-[(6-bromo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5196909.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5196912.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5196919.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5196922.png)

![lithium 6-{[4-(pentyloxy)benzoyl]amino}hexanoate](/img/structure/B5196932.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5196938.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5196946.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5196954.png)
![methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5196958.png)